molecular formula C16H16Cl2N2O3S B2877666 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide CAS No. 1207058-14-7

2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide

Cat. No.: B2877666
CAS No.: 1207058-14-7
M. Wt: 387.28
InChI Key: RSDZJSBLKRXSPF-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro groups and a thiazolidinyl-cyclohexyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidinone ring, followed by its attachment to a cyclohexyl group. The final step involves the introduction of the benzamide moiety with dichloro substitutions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It finds applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring, in particular, sets it apart from other dichloro-substituted compounds, providing unique interactions with biological targets.

Properties

IUPAC Name

2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c17-9-5-6-11(18)10(7-9)15(22)19-12-3-1-2-4-13(12)20-14(21)8-24-16(20)23/h5-7,12-13H,1-4,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDZJSBLKRXSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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